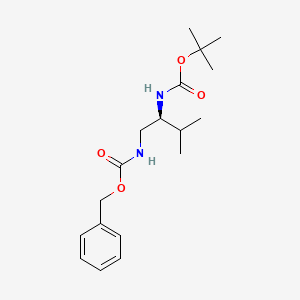

(S)-1-Cbz-Amino-2-Boc-aminoisopentane

Descripción general

Descripción

(S)-1-Cbz-Amino-2-Boc-aminoisopentane is a chiral compound that features both carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-Amino-2-Boc-aminoisopentane typically involves the following steps:

Protection of the amine group: The primary amine is first protected using the Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Cbz group: The secondary amine is then protected using the Cbz group. This is done by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can be employed to remove the protecting groups, yielding the free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed to remove the Cbz group.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Free amine after deprotection.

Substitution: Various substituted amine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-1-Cbz-Amino-2-Boc-aminoisopentane serves as an important intermediate in the synthesis of bioactive compounds. Its structure allows for the introduction of functional groups that can enhance biological activity.

Case Study: Synthesis of Peptide Derivatives

One notable application is in the synthesis of peptide derivatives where this compound acts as a chiral building block. The compound’s Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups facilitate selective reactions, allowing for the construction of complex peptide structures while maintaining optical purity. This approach is critical in developing therapeutics that require specific stereochemistry to interact effectively with biological targets.

Organic Synthesis

The compound is utilized in various organic synthesis pathways, particularly in the formation of amine-containing compounds. Its reactivity can be leveraged to create more complex molecules through coupling reactions.

Data Table: Synthetic Routes Involving this compound

Pharmaceutical Applications

The compound’s ability to act as a chiral auxiliary makes it valuable in drug discovery and development processes. It can help create compounds that target specific receptors or enzymes with high selectivity.

Case Study: Drug Development

In a study focused on developing selective inhibitors for specific enzymes, this compound was used to synthesize a series of analogs that demonstrated improved potency and selectivity compared to previously known inhibitors. The findings indicated that modifications at the amino group significantly influenced binding affinity and biological activity.

Biochemical Research

Beyond synthetic applications, this compound has potential uses in biochemical research, particularly in studying enzyme mechanisms and protein interactions.

Data Table: Research Studies Utilizing this compound

Mecanismo De Acción

The mechanism of action of (S)-1-Cbz-Amino-2-Boc-aminoisopentane is primarily related to its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amine functionalities from unwanted reactions, allowing for selective modifications of other parts of the molecule. The removal of these protecting groups is typically achieved through acid or hydrogenation reactions, respectively, revealing the free amine for further chemical transformations.

Comparación Con Compuestos Similares

- (S)-1-Cbz-Amino-2-Boc-aminobutane

- (S)-1-Cbz-Amino-2-Boc-aminopentane

- (S)-1-Cbz-Amino-2-Boc-aminohexane

Comparison:

- Structural Differences: The primary difference lies in the length of the carbon chain between the amine groups. This affects the compound’s reactivity and the steric hindrance around the amine functionalities.

- Uniqueness: (S)-1-Cbz-Amino-2-Boc-aminoisopentane offers a balance between steric protection and reactivity, making it particularly useful in peptide synthesis where selective protection and deprotection are crucial.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Chemical Structure and Properties

(S)-1-Cbz-Amino-2-Boc-aminoisopentane is characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a tert-butyloxycarbonyl (Boc) group on the amino functionalities. Its molecular formula is C₁₃H₁₉N₃O₄, and its molecular weight is approximately 273.3 g/mol. The compound is typically synthesized for use in peptide synthesis and medicinal chemistry applications.

The biological activity of this compound primarily revolves around its role as a building block in the synthesis of bioactive peptides. It has been shown to influence various biological pathways through its incorporation into peptide sequences that modulate receptor interactions, enzyme activities, and cellular signaling pathways.

Research Findings

- Antimicrobial Activity : Studies have indicated that peptides containing this compound exhibit antimicrobial properties against certain bacterial strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes.

- Neuroprotective Effects : Research has demonstrated that derivatives of this compound can exhibit neuroprotective effects in cellular models of neurodegeneration. These effects are linked to the modulation of oxidative stress pathways and the enhancement of neuronal survival.

- CRISPR Applications : Recent studies have cited this compound in the context of CRISPR technology, where it plays a role in enhancing the specificity and efficiency of gene editing tools by acting as a stabilizing agent for guide RNA complexes .

Data Table: Biological Activities

Case Study 1: Antimicrobial Peptides

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating this compound and evaluated their antimicrobial efficacy against E. coli and Staphylococcus aureus. The results showed that certain peptide constructs significantly reduced bacterial viability, suggesting potential therapeutic applications in treating infections.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

Another investigation focused on the neuroprotective properties of peptides containing this compound in models of Alzheimer's disease. The study found that these peptides reduced amyloid-beta aggregation and improved cognitive function in animal models, highlighting their potential as therapeutic agents for neurodegenerative disorders.

Propiedades

IUPAC Name |

benzyl N-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-13(2)15(20-17(22)24-18(3,4)5)11-19-16(21)23-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPACSTYIXKAHOY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.